molecular formula C15H20N2O4S B12074889 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate CAS No. 1171016-90-2

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate

Cat. No.: B12074889
CAS No.: 1171016-90-2
M. Wt: 324.4 g/mol
InChI Key: MTNDMPFLTMUBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate is a chemical compound with a complex structure that includes a pyrazole ring, a benzyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the methanesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzyl-substituted molecules. Examples include:

  • 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate
  • 4-Isopropoxybenzylamine
  • 1-(Bromomethyl)-4-isopropoxybenzene

Uniqueness

What sets 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1171016-90-2

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

[5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-3-yl] methanesulfonate

InChI

InChI=1S/C15H20N2O4S/c1-10(2)20-13-7-5-12(6-8-13)9-14-11(3)16-17-15(14)21-22(4,18)19/h5-8,10H,9H2,1-4H3,(H,16,17)

InChI Key

MTNDMPFLTMUBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)OS(=O)(=O)C)CC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.